molecular formula C8H3F3INO B1448888 4-Iodo-2-(trifluoromethoxy)benzonitrile CAS No. 1807054-38-1

4-Iodo-2-(trifluoromethoxy)benzonitrile

Cat. No. B1448888
M. Wt: 313.01 g/mol
InChI Key: ZJPDIGQVCNABMJ-UHFFFAOYSA-N
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Description

4-Iodo-2-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3F3INO . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 4-Iodo-2-(trifluoromethoxy)benzonitrile consists of an iodine atom and a trifluoromethoxy group attached to a benzonitrile ring . The molecular weight of this compound is 313.02 .


Physical And Chemical Properties Analysis

4-Iodo-2-(trifluoromethoxy)benzonitrile is a solid substance . It has a predicted boiling point of 292.5±40.0 °C and a predicted density of 1.97±0.1 g/cm3 .

Scientific Research Applications

Continuous Flow Iodination Process

The iodination of benzonitriles, including derivatives similar to 4-Iodo-2-(trifluoromethoxy)benzonitrile, has been significantly improved by utilizing continuous flow conditions. This advancement allows for the efficient production of iodinated compounds, highlighting the importance of regioselective processes in synthetic chemistry. The research demonstrated that using specific bases and conditions could selectively produce desired iodinated isomers, offering insights into scalable and efficient synthesis methods for these compounds in the pharmaceutical and materials science fields (Dunn et al., 2018).

Novel Electrolyte Additive for Lithium-Ion Batteries

4-Iodo-2-(trifluoromethoxy)benzonitrile, by structural analogy, relates to research exploring 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive in lithium-ion batteries. This compound has shown to improve the cyclic stability of high voltage lithium-ion batteries significantly. The incorporation of such additives forms a protective film on the cathode, enhancing the battery's performance and longevity. This finding opens up new avenues for developing more durable and efficient energy storage systems (Huang et al., 2014).

Nucleophilic Trifluoromethoxylation Reactions

The synthesis and application of trifluoromethoxy group-containing compounds have been explored through nucleophilic trifluoromethoxylation reactions. These processes involve the use of trifluoromethoxide sources to introduce trifluoromethyl ether functionalities into various substrates, showcasing the trifluoromethoxy group's utility in enhancing the physical and chemical properties of organic molecules. Such reactions are crucial for developing pharmaceuticals and agrochemicals with improved efficacy and stability (Duran-Camacho et al., 2021).

Structural Characterization and Analysis

The structural characterization of compounds closely related to 4-Iodo-2-(trifluoromethoxy)benzonitrile has been conducted to understand their crystalline architecture and potential interactions. For example, studies on compounds bearing iodo and pentafluorosulfanyl groups have revealed significant insights into the intermolecular interactions facilitated by these substituents, contributing to the field of crystal engineering and the design of materials with specific properties (González Espiet et al., 2020).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

4-iodo-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-3-6(12)2-1-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPDIGQVCNABMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-(trifluoromethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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